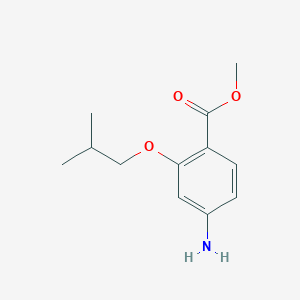

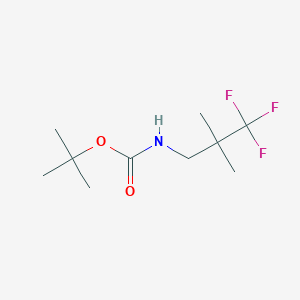

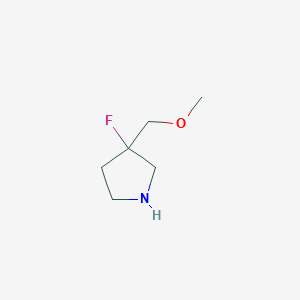

![molecular formula C11H12N4O2 B1449627 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one CAS No. 500861-70-1](/img/structure/B1449627.png)

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one

Overview

Description

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one is a heterocyclic organic compound. It has drawn significant interest in the scientific community due to its potential applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds were synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent . Another method involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .Molecular Structure Analysis

The molecular formula of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one is C11H12N4O2. The 3D structures of similar derivatives were determined based on the modification of a known structure using the Sybyl program .Chemical Reactions Analysis

The halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups have been reported .Scientific Research Applications

Synthesis of Pyrazoles

The compound can be used in the synthesis of pyrazoles . Specifically, it can be used in the creation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles . This process involves a one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate .

Catalyst in Chemical Reactions

The compound can act as a catalyst in chemical reactions . In particular, it can be used as a new acidic and heterogeneous catalyst for green, simple, and efficient synthesis .

Synthesis of Schiff Bases

The compound can be synthesized via the Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O .

4. Synthesis of Azo Dyes and Dithiocarbamate The compound is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

Pharmaceutical Applications

Secondary amines, which include the title compound, form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine), psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals .

6. Tandem Sequence of Oxa Diels–Alder Reaction The compound can take part in an unusual tandem sequence of the oxa Diels–Alder reaction, retro Diels–Alder reaction, and 6π-electrocyclic ring opening of the pyran .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Future Directions

The future directions for the research on 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. The development of more efficient synthesis methods and a deeper understanding of its mechanism of action could also be areas of interest .

properties

IUPAC Name |

4-amino-2-(4-methoxyanilino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMQEMMXWXWKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)

![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)

![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)

![tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B1449561.png)

![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)